N-(4-ethoxybenzenesulfonyl)benzamide
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Overview
Description
N-(4-ethoxybenzenesulfonyl)benzamide is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-ethoxybenzenesulfonyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxybenzenesulfonyl)benzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxybenzenesulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research indicates its potential use as an anticancer and antimicrobial agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzenesulfonyl)benzamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses and cell survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
N-(4-ethoxybenzenesulfonyl)benzamide can be compared with other benzamide derivatives, such as:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
N-(4-ethoxyphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-20-13-8-10-14(11-9-13)21(18,19)16-15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUWMRHTBHLOON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49819124 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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